

2-(3-Chlorophenyl)-3-oxopropanenitrile CAS number and synonyms

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-3-oxopropanenitrile

Cat. No.: B7789146

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Technical Guide: 2-(3-Chlorophenyl)-3-oxopropanenitrile

Executive Summary & Chemical Identity

2-(3-Chlorophenyl)-3-oxopropanenitrile (also known as

-formyl-3-chlorobenzyl cyanide) is a highly reactive 1,3-dielectrophilic species used primarily in the pharmaceutical industry for the construction of pyrimidine, pyridine, and pyrazole scaffolds.

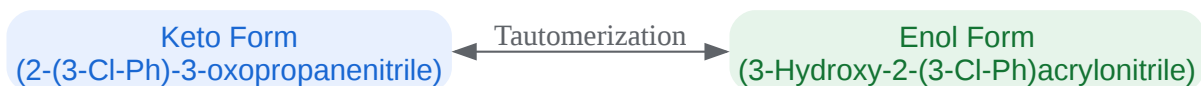
Unlike stable shelf reagents, this compound is frequently generated in situ or isolated as its enol salt due to the thermodynamic instability of the free aldehyde form. It serves as a pivotal intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors) where the 3-chlorophenyl moiety provides essential lipophilic interactions within the ATP-binding pocket.

Chemical Identifiers

Property	Detail
Systematic Name	2-(3-Chlorophenyl)-3-oxopropanenitrile
Common Synonyms	-Formyl-3-chlorobenzyl cyanide; 3-Hydroxy-2-(3-chlorophenyl)acrylonitrile (Enol form)
CAS Number	Not commercially indexed as free base. Synthesized directly from Precursor CAS: 1529-41-5
Molecular Formula	C H ClNO
Molecular Weight	179.60 g/mol
Precursor	3-Chlorophenylacetonitrile (CAS: 1529-41-5)

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the keto-form (formyl) and the enol-form (hydroxy-acrylonitrile). In basic media (synthesis conditions), it exists exclusively as the enolate anion.



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Caption: Dynamic equilibrium favoring the enol form, stabilized by conjugation with the nitrile and aryl groups.

Synthesis Protocol: Claisen Condensation

The industrial standard for generating this intermediate involves the formylation of 3-chlorophenylacetonitrile using ethyl formate and a strong alkoxide base.

Reagents & Materials[5][6][9][10][12][13][14]

- Substrate: 3-Chlorophenylacetonitrile (CAS 1529-41-5)[1][2]
- Formylating Agent: Ethyl Formate (Excess)
- Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
- Solvent: Anhydrous Ethanol (if using NaOEt) or THF (if using NaH)

Step-by-Step Methodology

This protocol describes the Sodium Ethoxide/Ethanol route, preferred for scalability and safety over NaH.

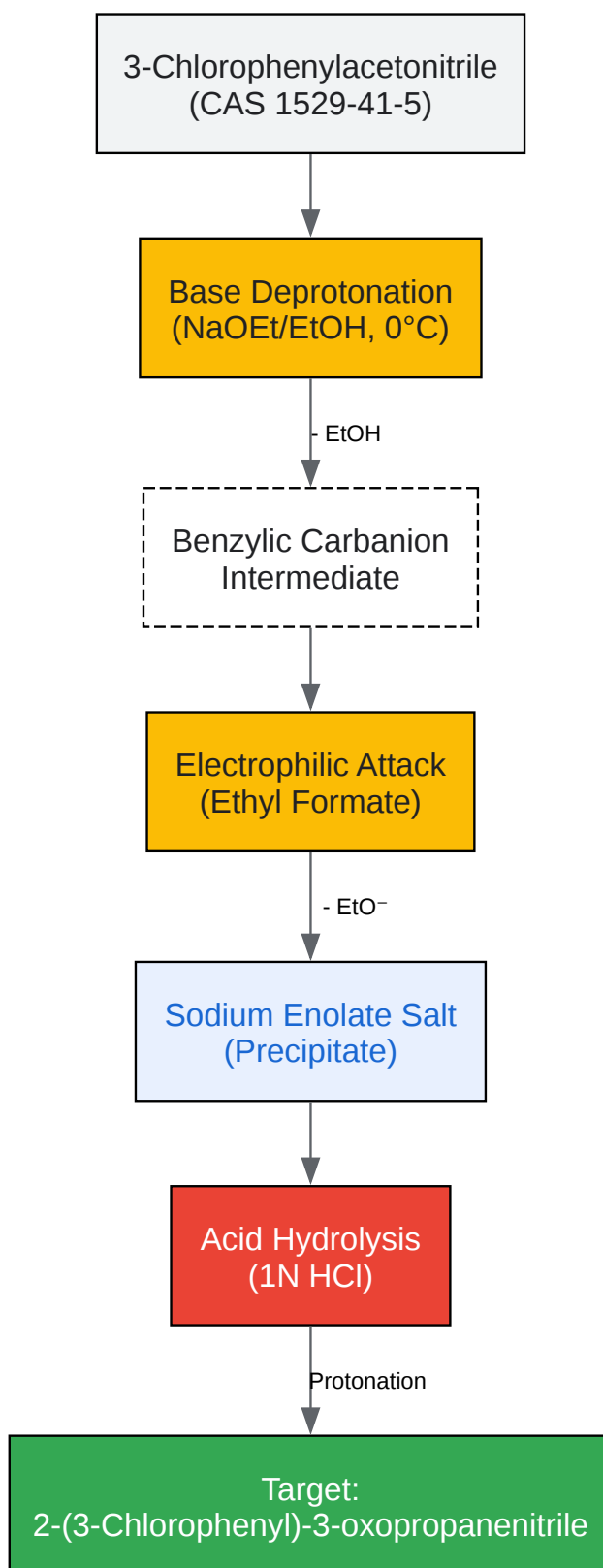
- Preparation of Alkoxide:
 - In a dry 3-neck round-bottom flask under N atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 V) to generate fresh NaOEt.
 - Critical Control Point: Ensure complete dissolution of sodium before proceeding to prevent "hot spots."
- Addition of Substrate:
 - Cool the solution to 0–5 °C.
 - Add 3-Chlorophenylacetonitrile (1.0 eq) dropwise over 30 minutes. The solution may turn slight yellow/orange due to benzylic deprotonation.
- Formylation:
 - Add Ethyl Formate (1.5 eq) dropwise, maintaining internal temperature <10 °C.
 - Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours.
 - Observation: A heavy precipitate (the sodium enolate salt) typically forms.

- Workup (Isolation of Free Enol):
 - Concentrate the mixture under reduced pressure to remove ethanol/excess formate.
 - Dissolve the residue in ice-water.
 - Acidify carefully with 1N HCl to pH ~3–4.
 - Extract the resulting precipitate or oil with Ethyl Acetate (3x).
 - Dry over Na

SO

and concentrate to yield the crude **2-(3-chlorophenyl)-3-oxopropanenitrile**.^[3]

Synthesis Pathway Diagram^[6]



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Caption: Claisen condensation mechanism converting the nitrile precursor to the formylated target.

Applications in Drug Discovery

The core utility of **2-(3-chlorophenyl)-3-oxopropanenitrile** lies in its ability to condense with binucleophiles to form heterocycles. The 3-chlorophenyl group is a "privileged structure" in medicinal chemistry, often improving metabolic stability and potency.

Key Transformation: Pyrimidine Synthesis

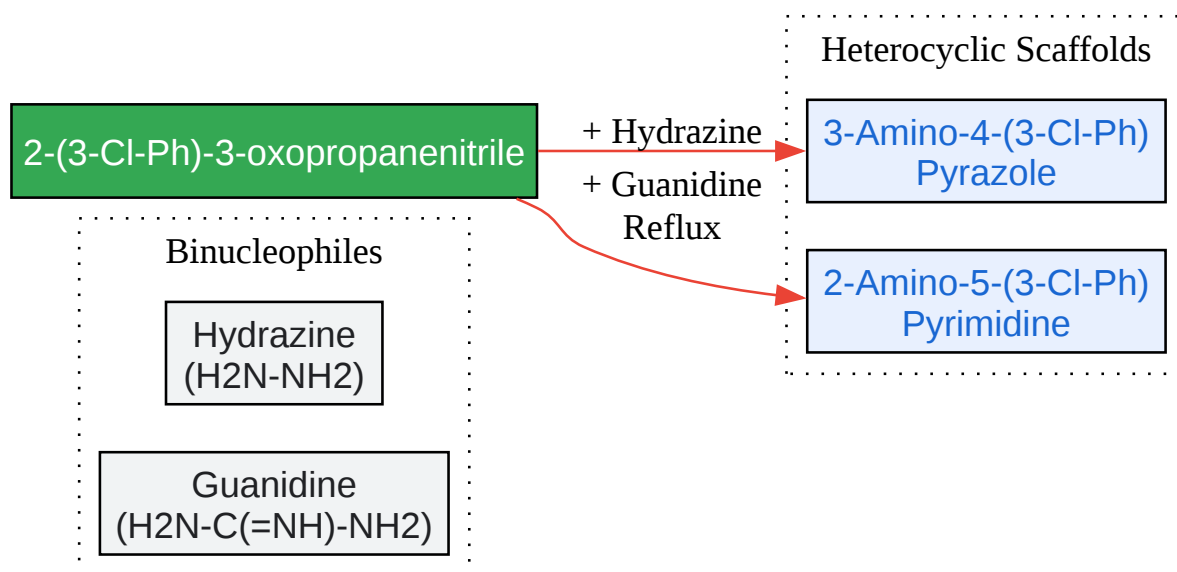
Reacting the target with guanidines or amidines yields 5-arylpyrimidines, a scaffold found in numerous DHFR inhibitors and kinase modulators.

Reactant	Product Class	Mechanism
Guanidine	2-Amino-5-(3-chlorophenyl)pyrimidine	Cyclocondensation
Urea	5-(3-chlorophenyl)uracil	Cyclocondensation
Hydrazine	4-(3-chlorophenyl)pyrazole-3-amine	Knorr-type synthesis

Experimental Workflow: 2-Amino-5-arylpyrimidine Synthesis

- Mix: Combine crude **2-(3-chlorophenyl)-3-oxopropanenitrile** (1 eq) and Guanidine Carbonate (1.2 eq) in Ethanol or DMF.
- Reflux: Heat to reflux (80–100 °C) for 6–12 hours.
- Mechanism: The amino group of guanidine attacks the formyl carbon (C3), followed by cyclization at the nitrile carbon (C1).
- Purification: Cool to precipitate the product; wash with water/ethanol.

Heterocycle Formation Diagram[14]



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Caption: Divergent synthesis of pyrimidines and pyrazoles from the common C3 building block.

Safety & Handling

- Toxicity: As a nitrile derivative, the compound should be treated as potentially liberating cyanide (HCN) under strong metabolic or chemical hydrolysis.
- Skin/Eye: Severe irritant.[4] The enol form is acidic and can cause chemical burns.
- Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. The free aldehyde is prone to oxidation (to the benzoic acid derivative) and polymerization.

References

- Sigma-Aldrich. 3-Chlorophenylacetonitrile Product Specification (CAS 1529-41-5). [Link](#)
- National Institute of Standards and Technology (NIST). Benzeneacetonitrile, 3-chloro- Data. [Link](#)
- World Intellectual Property Organization (WIPO). Patent WO2013013188A1: Heterocyclic Protein Kinase Inhibitors. (Describes analogous formylation conditions). [Link](#)

- Organic Syntheses. General Procedure for Formylation of Arylacetonitriles. Org. Synth. 1959, 39, 13. [Link](#)

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